molecular formula C6H4FNO2 B1433443 1-Fluoro-4-nitrobenzene-13C6 CAS No. 1958100-79-2

1-Fluoro-4-nitrobenzene-13C6

Cat. No.: B1433443
CAS No.: 1958100-79-2
M. Wt: 147.056 g/mol
InChI Key: WFQDTOYDVUWQMS-IDEBNGHGSA-N
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Description

1-Fluoro-4-nitrobenzene-13C6 is an isotopically labeled compound where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is a derivative of 1-Fluoro-4-nitrobenzene, an organic compound with the formula FC6H4NO2. It is one of the three isomeric fluoronitrobenzenes and is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring .

Preparation Methods

1-Fluoro-4-nitrobenzene-13C6 can be synthesized using various methods. One common synthetic route involves the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride (KF) to produce 1-Fluoro-4-nitrobenzene . The reaction conditions typically involve heating the reactants in a suitable solvent. For the isotopically labeled version, carbon-13 labeled precursors are used in the synthesis.

Industrial production methods for this compound are similar to those for the non-labeled compound but require the use of isotopically labeled starting materials. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Fluoro-4-nitrobenzene-13C6 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium fluoride (KF), hydrogen gas (H2), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-nitrobenzene-13C6 has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated aromatic compounds.

    Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological molecules.

    Medicine: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals. The isotopic labeling helps in tracing the metabolic pathways of these compounds in biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitrobenzene-13C6 involves its interactions with various molecular targets. The fluorine atom and nitro group influence the compound’s reactivity and interactions with other molecules. For example, the nitro group can participate in electron-withdrawing effects, making the benzene ring more susceptible to nucleophilic attack . The fluorine atom can also affect the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

1-Fluoro-4-nitrobenzene-13C6 can be compared with other similar compounds, such as:

    1-Fluoro-2-nitrobenzene: Another isomer with the nitro group in the ortho position relative to the fluorine atom.

    1-Fluoro-3-nitrobenzene: An isomer with the nitro group in the meta position relative to the fluorine atom.

    1-Chloro-4-nitrobenzene: A similar compound where the fluorine atom is replaced by a chlorine atom.

The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in research applications involving isotopic tracing and NMR spectroscopy .

Properties

IUPAC Name

1-fluoro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDTOYDVUWQMS-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1958100-79-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958100-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A homogeneous reaction mixture was obtained in this experiment, whereas in the aforementioned fluorinations of benzene and chlorobenzene, the reaction mixtures contained suspended [(ClCN)3F]+BF4−. In order to drive the fluorination of nitrobenzene to completion, the reaction mixture was heated at 90° C. for 2 hours before it was tested with KI solution and gave a negative result. G.C. analysis revealed the presence of only 3-fluoronitrobenzene and 2-fluoronitrobenzene with no marked change in ratio (about 2:1 ratio). Despite the presence of the 2-fluoro derivative, no evidence were obtained for the presence of 4-fluoronitrobenzene. The absence of 4-fluoronitrobenzene may have resulted from loss of this isomer during the reaction or subsequent handling operations via nucleophilic displacement of the highly mobile fluorine. In this connection, the reaction vessel became etched during the reaction.
[Compound]
Name
(ClCN)3F
Quantity
0 (± 1) mol
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reactant
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
solvent
Reaction Step Three
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-4-nitrobenzene-13C6
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1-Fluoro-4-nitrobenzene-13C6
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Reactant of Route 6
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